

Technical Monograph: 4-Chloropicolinaldehyde

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Compound of Interest

Compound Name: 4-Chloropicolinaldehyde

CAS No.: 63071-13-6

Cat. No.: B130258

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CAS Number: 63071-13-6 Synonyms: 4-Chloro-2-pyridinecarboxaldehyde; 4-Chloropyridine-2-carbaldehyde[1][2][3][4]

Executive Summary: The Dual-Electrophile Scaffold

In the landscape of fragment-based drug discovery (FBDD), **4-Chloropicolinaldehyde** (CAS 63071-13-6) represents a "privileged scaffold."^[2] Its utility stems from its orthogonal reactivity profile: it possesses two distinct electrophilic sites—the carbonyl carbon at the C2 position and the chlorine-bearing carbon at the C4 position.^[2]

For the medicinal chemist, this molecule is not merely a reagent but a divergence point.^[2] The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group.^[2] Simultaneously, the C2-aldehyde offers a handle for reductive aminations, Wittig olefinations, and heterocycle formation.^[2] This guide details the handling, synthesis, and strategic application of this scaffold in high-value pharmaceutical campaigns.^[2]

Chemical Profile & Physical Properties^{[1][2][4][5][6][7]}

Table 1: Physicochemical Specifications

| Property | Specification | Notes |
|-------------------|--|---|
| Molecular Formula | C ₆ H ₄ CINO | |
| Molecular Weight | 141.55 g/mol | |
| Appearance | Off-white to pale yellow solid | Low melting point solid; often supercools to a liquid.[2] |
| Melting Point | 32–34 °C | Critical: Melts near ambient temperature; handle as a liquid in warm labs.[2] |
| Boiling Point | ~206 °C (at 760 mmHg) | |
| Solubility | DCM, THF, Ethyl Acetate, MeOH | Sparingly soluble in water; hydrolyzes slowly. |
| Stability | Air & Moisture Sensitive | Aldehyde oxidation to carboxylic acid occurs rapidly upon air exposure.[2] |
| Storage | -20°C, Inert Atmosphere (Ar/N ₂) | Store in dark; hygroscopic. |

Synthesis Protocol: Selective Reduction Strategy

While oxidative routes from 4-chloro-2-picoline exist, they often suffer from over-oxidation to the acid or selenium contamination (if SeO₂ is used).[2] The industry-standard method for high-purity isolation is the cryogenic reduction of the methyl ester.[2]

Protocol: DIBAL-H Reduction of Methyl 4-chloropyridine-2-carboxylate

Rationale: This method prevents over-reduction to the alcohol by trapping the intermediate aluminum complex at low temperatures.[2]

Reagents:

- Substrate: Methyl 4-chloropyridine-2-carboxylate (1.0 equiv)

- Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv)[2]
- Solvent: Anhydrous Dichloromethane (DCM) or THF[2]
- Quench: Methanol, Potassium Sodium Tartrate (Rochelle's Salt)

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
- Solvation: Dissolve the methyl ester substrate in anhydrous DCM (0.2 M concentration) and cool the system to -78 °C using a dry ice/acetone bath.
- Addition: Add DIBAL-H dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent over-reduction to the pyridyl methanol.[2]
- Incubation: Stir at -78 °C for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[2] The aldehyde spot is often less polar than the alcohol but more polar than the ester.[2]
- Quench (The Rochelle Method):
 - Add anhydrous Methanol (5.0 equiv) dropwise at -78 °C to destroy excess hydride.[2]
 - Remove the cooling bath and immediately add a saturated aqueous solution of Rochelle's Salt (10 mL per mmol substrate).[2]
- Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until the aluminum emulsion breaks and two clear layers form.
- Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.
- Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). Note: Silica is slightly acidic; rapid elution is recommended to prevent degradation.[2]

Workflow Visualization



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Figure 1: Cryogenic reduction workflow for the synthesis of **4-Chloropicolinaldehyde**.

Strategic Applications in Drug Discovery

The value of **4-Chloropicolinaldehyde** lies in its ability to serve as a "hub" for divergent synthesis.

4.1 The C4-Chlorine Handle (SNAr)

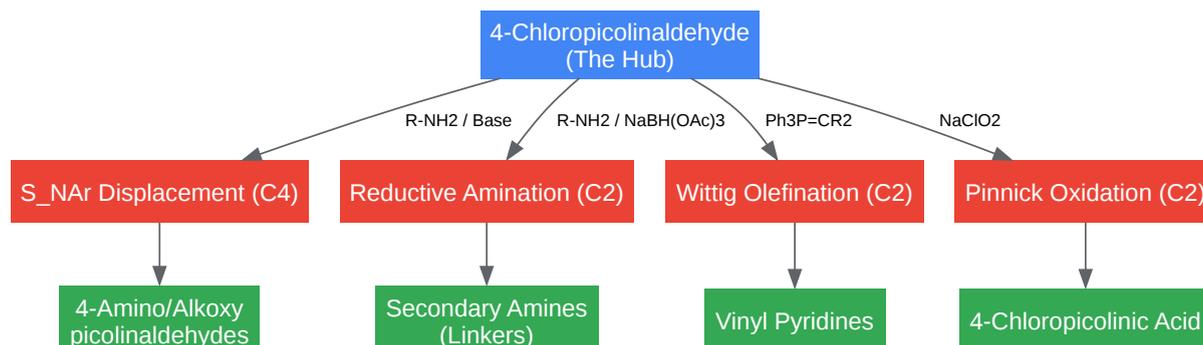
The chlorine at C4 is highly activated.[2] The pyridine nitrogen pulls electron density from the ring, and the aldehyde at C2 (an electron-withdrawing group) further depletes the ring's electron density.[2]

- Reaction: Nucleophilic Aromatic Substitution.[2]
- Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.[2]
- Conditions: Mild bases (K_2CO_3 , DIPEA) in polar aprotic solvents (DMF, DMSO) at moderate heat (60–80 °C).
- Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) or pharmacophores early in the synthesis.[2]

4.2 The C2-Aldehyde Handle

- Reductive Amination: Reaction with amines + $NaBH(OAc)_3$ yields secondary/tertiary amines. [2] This is crucial for linking the pyridine core to other scaffolds.[2]
- Wittig/Horner-Wadsworth-Emmons: Installation of vinyl groups for subsequent polymerization or cyclization.[2]
- Imidazo[1,5-a]pyridine Synthesis: Condensation with diamines or amino acids to form fused ring systems.[2]

Reactivity Map



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Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

Handling, Safety, and Stability (E-E-A-T)

Expert Insight: The most common failure mode with this reagent is degradation during storage. [2] The aldehyde is prone to autoxidation to 4-chloropicolinic acid, which appears as a white solid precipitating from the liquid aldehyde. [2]

- Air Sensitivity: High. [2] Always handle under Nitrogen or Argon. [2]
- Storage: Store at -20 °C. If the compound has solidified/crystallized, warm gently to room temperature before opening the vessel to prevent water condensation.
- Purification Note: If the compound has yellowed significantly, filter through a short pad of basic alumina or silica (eluting with DCM) to remove acidic impurities before use in sensitive reactions (e.g., organometallic couplings). [2]
- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [2][5] Use standard PPE (gloves, goggles, fume hood). [2]

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